molecular formula C16H13NO2 B1427686 Ethyl 4-(2-cyanophenyl)benzoate CAS No. 501427-88-9

Ethyl 4-(2-cyanophenyl)benzoate

Cat. No.: B1427686
CAS No.: 501427-88-9
M. Wt: 251.28 g/mol
InChI Key: TVVQJLZUDQSXEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanophenyl)benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-bromobenzonitrile with 4-ethoxycarbonylphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 100°C. The reaction mixture is then cooled, diluted with water, and the product is extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, concentrated under vacuum, and purified by silica gel column chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-cyanophenyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(2-cyanophenyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The cyanophenyl group and ester moiety play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Ethyl 4-(2-cyanophenyl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific ester group and cyanophenyl moiety, which contribute to its distinct chemical behavior and applications .

Biological Activity

Ethyl 4-(2-cyanophenyl)benzoate, a compound characterized by its unique cyanophenyl and benzoate moieties, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H11NO2C_{13}H_{11}NO_2. The structure includes a benzoate group linked to a cyanophenyl substituent, which is pivotal for its biological activity. The presence of the cyano group enhances its reactivity and interaction with biological targets, influencing its pharmacological profile.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Research shows that derivatives of benzoate compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 5 to 20 µM, suggesting moderate to strong antibacterial potential.
  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens like Candida albicans, with MIC values indicating promising antifungal properties .

2. Anticancer Properties

Emerging studies point towards the anticancer potential of this compound. The compound may exert cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Mechanism of Action : The compound's interaction with specific enzymes or receptors involved in cancer pathways may lead to the inhibition of tumor growth. In vitro studies have shown that it can significantly reduce cell viability in cancerous cells compared to normal cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
  • Binding Affinity : Studies suggest that the cyanophenyl group enhances binding affinity to target proteins, which is crucial for its antimicrobial and anticancer activities .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(3-cyanophenyl)benzoateC13H11N O2Different substitution pattern on the phenyl ring
Ethyl 4-(phenyl)benzoateC13H12O2Lacks cyano group; simpler structure
Ethyl 4-(2-hydroxyphenyl)benzoateC13H12O3Contains hydroxyl group; different reactivity
Ethyl 4-(2-nitrophenyl)benzoateC13H10N2O2Contains nitro group; potential for different biological activity

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria with an MIC of around 8 µM .
  • Anticancer Research : Another investigation revealed that this compound reduced the proliferation of breast cancer cells by inducing apoptosis, showcasing its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

ethyl 4-(2-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQJLZUDQSXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743088
Record name Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501427-88-9
Record name Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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